molecular formula C7H7N5 B11726294 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11726294
M. Wt: 161.16 g/mol
InChI Key: RZPNKDIZRHZTLT-UHFFFAOYSA-N
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Description

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, cyanoethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of functional groups like amino and cyanoethyl allows it to form hydrogen bonds and other interactions with its molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-cyanoethyl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the carbonitrile group.

    3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

Uniqueness

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

3-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11)

InChI Key

RZPNKDIZRHZTLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC#N)N)C#N

Origin of Product

United States

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